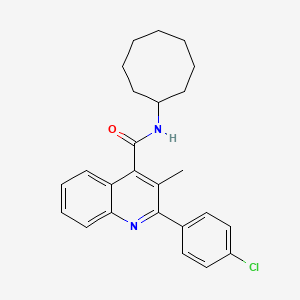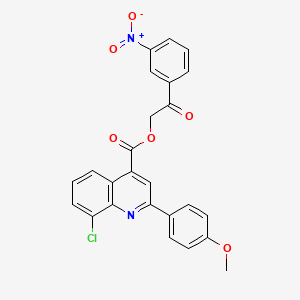
2-(4-chlorophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzene as a starting material.
Cyclooctyl Group Addition: The cyclooctyl group can be added through a nucleophilic substitution reaction, where a suitable cyclooctyl halide reacts with the intermediate compound.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using appropriate coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of cell surface receptors, leading to altered cellular signaling pathways.
DNA Intercalation: Intercalating into DNA, thereby disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide
- 2-(4-fluorophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide
- 2-(4-methylphenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide
Uniqueness
2-(4-chlorophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C25H27ClN2O |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-cyclooctyl-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C25H27ClN2O/c1-17-23(25(29)27-20-9-5-3-2-4-6-10-20)21-11-7-8-12-22(21)28-24(17)18-13-15-19(26)16-14-18/h7-8,11-16,20H,2-6,9-10H2,1H3,(H,27,29) |
InChI Key |
LBLMAGMQEAOACF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NC4CCCCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)cyclohexanecarboxamide](/img/structure/B15152557.png)
![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B15152564.png)
![I+/--[[1-(4-Methoxyphenyl)-1H-pyrrol-2-yl]methylene]benzeneacetonitrile](/img/structure/B15152572.png)
![N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide](/img/structure/B15152577.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B15152582.png)

![N-[3-(morpholin-4-yl)propyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B15152591.png)
![2-[N-(5-Chloro-2-methoxyphenyl)methanesulfonamido]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B15152599.png)
![N-(4-bromo-2-methylphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15152607.png)
![N-(4-chlorophenyl)-2-[2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide](/img/structure/B15152615.png)
![2-(diethylamino)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B15152616.png)
![N-(4-bromophenyl)-3-(3-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B15152625.png)

![1,3-dimethyl-5-{[(1-phenylbutyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15152649.png)
